molecular formula C8H11NO3 B053149 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid CAS No. 116423-07-5

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid

Cat. No. B053149
CAS RN: 116423-07-5
M. Wt: 169.18 g/mol
InChI Key: KSKLKJYVYVPIFW-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid is a unique chemical with the empirical formula C8H11NO3 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Molecular Structure Analysis

The molecular structure of 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid consists of an isoxazole ring attached to a propanoic acid group . The isoxazole ring contains two carbon atoms, one nitrogen atom, and one oxygen atom. The propanoic acid group consists of a three-carbon chain ending in a carboxylic acid group .


Physical And Chemical Properties Analysis

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid is a solid compound . It has a molecular weight of 169.18 g/mol . The compound has a total of one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 169.07389321 g/mol .

Scientific Research Applications

Heterocyclic Building Blocks

“3-(3,5-Dimethylisoxazol-4-yl)propanoic acid” is used as a heterocyclic building block in the field of organic chemistry . Heterocyclic compounds are widely used in many areas of science, including pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, can be used to synthesize a variety of complex molecules.

Drug Discovery

This compound has been used in the discovery of new drugs . For example, it has been used in the design and synthesis of derivatives that have shown potent inhibitory activities against BRD4 . BRD4 inhibitors have demonstrated promising potential in cancer therapy .

Anti-Breast Cancer Activity

One of the significant applications of “3-(3,5-Dimethylisoxazol-4-yl)propanoic acid” is its use in the development of anti-breast cancer agents . In a study, derivatives of this compound exhibited significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .

DNA Damage Induction

Research has shown that some derivatives of this compound can induce DNA damage . This property can be exploited in cancer therapy, where inducing DNA damage in cancer cells can lead to their death .

Cell Migration and Colony Formation Inhibition

Derivatives of “3-(3,5-Dimethylisoxazol-4-yl)propanoic acid” have been found to inhibit cell migration and colony formation . This is particularly important in the context of cancer, where inhibiting these processes can prevent the spread of cancer cells and the formation of new tumors .

Cell Cycle Arrest

This compound has been used to synthesize derivatives that can arrest the cell cycle at the G1 phase in MCF-7 cells . This can lead to the death of cancer cells, making it a potential strategy for cancer treatment .

Future Directions

The future directions for research on 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid are not well-documented in the literature. Given its unique structure, it could be a subject of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKLKJYVYVPIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360245
Record name 3-(3,5-dimethylisoxazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid

CAS RN

116423-07-5
Record name 3,5-Dimethyl-4-isoxazolepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116423-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-dimethylisoxazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dimethyl-1,2-oxazol-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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